1-Bromo-2-isothiocyanato-4-nitrobenzene
Description
1-Bromo-2-isothiocyanato-4-nitrobenzene is a substituted benzene derivative featuring bromine (Br), isothiocyanato (NCS), and nitro (NO₂) groups at positions 1, 2, and 4, respectively. This compound belongs to a class of aromatic systems widely utilized in organic synthesis, pharmaceuticals, and materials science due to the reactivity imparted by its electron-withdrawing nitro group and the versatile isothiocyanato moiety.
Properties
Molecular Formula |
C7H3BrN2O2S |
|---|---|
Molecular Weight |
259.08 g/mol |
IUPAC Name |
1-bromo-2-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(10(11)12)3-7(6)9-4-13/h1-3H |
InChI Key |
DDTHVXYYTNVDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=C=S)Br |
Origin of Product |
United States |
Preparation Methods
Isothiocyanation of 1-Bromo-2-amino-4-nitrobenzene
The most direct route involves starting from 1-bromo-2-amino-4-nitrobenzene, which undergoes conversion to the isothiocyanate derivative.
- The aromatic amine (1-bromo-2-amino-4-nitrobenzene) is reacted with thiophosgene (CSCl2) or equivalent reagents in an inert solvent such as dichloromethane under controlled temperature (0–5 °C) to form the corresponding isothiocyanate.
- Alternatively, ammonium thiocyanate in the presence of an oxidizing agent or under acidic conditions can be used to convert the amine to the isothiocyanate group.
- The reaction is typically monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods.
$$
\text{1-Bromo-2-amino-4-nitrobenzene} + \text{CSCl}_2 \rightarrow \text{1-Bromo-2-isothiocyanato-4-nitrobenzene} + 2 \text{HCl}
$$
Copper-Catalyzed Isothiocyanation of 1-Bromo-4-nitrobenzene Derivatives
Recent advances have introduced copper-catalyzed direct isothiocyanation of aryl halides.
- Catalyst: Copper(I) iodide (CuI), 5 mol%
- Base: Potassium phosphate (K3PO4), 2 equivalents
- Thiocyanate source: Sodium thiocyanate (NaSCN), 1.5 equivalents
- Solvent: Acetonitrile (CH3CN)
- Temperature: 100 °C
- Time: 12 hours under air atmosphere
After the initial isothiocyanation, an amine such as dibutylamine can be added to facilitate further reaction or purification.
- The method provides moderate to good yields (~46% for 1-isothiocyanato-4-nitrobenzene, closely related to the target compound).
- The product is isolated by flash column chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization includes melting point determination (~107–108 °C) and nuclear magnetic resonance (NMR) spectroscopy.
Alternative Methods and Patented Processes
According to European Patent EP0435824A1, isothiocyanates can be prepared by reacting aromatic amines with ammonium thiocyanate under acidic conditions, often employing hydrogen halides or other acids to facilitate the conversion.
- The process uses ammonium thiocyanate as the thiocyanate source.
- Acidic conditions promote the formation of the isothiocyanate group.
- The method is scalable and avoids hazardous reagents like thiophosgene.
- Suitable for aromatic amines bearing electron-withdrawing groups such as nitro and halogen substituents.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thiophosgene reaction | 1-Bromo-2-amino-4-nitrobenzene | CSCl2, DCM, 0–5 °C | 60–80 | Classical method; uses toxic reagents |
| Copper-catalyzed isothiocyanation | 1-Bromo-4-nitrobenzene derivative | CuI (5 mol%), K3PO4, NaSCN, CH3CN, 100 °C, 12 h | ~46 | Metal-catalyzed; moderate yield |
| Acid-catalyzed thiocyanation (patented) | Aromatic amine | NH4SCN, acid (HCl or others), heat | 50–75 | Scalable, less toxic reagents |
Analytical Characterization and Research Results
- NMR Spectroscopy: Proton NMR shows characteristic aromatic proton shifts influenced by bromine and nitro substituents; carbon NMR confirms the isothiocyanate carbon at ~130–140 ppm.
- Melting Point: The compound typically melts around 107–108 °C, consistent with literature values.
- Mass Spectrometry: Confirms molecular ion peak corresponding to C7H3BrN2OS (molecular weight ~247 g/mol).
- GC-MS Analysis: Used to monitor reaction progress and purity, with temperature programming from 50 °C to 250 °C at 5 °C/min.
Chemical Reactions Analysis
1-Bromo-2-isothiocyanato-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-isothiocyanato-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-isothiocyanato-4-nitrobenzene involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to inhibition or modification of their function . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the benzene ring significantly influence electronic and steric properties:
- Nitro group (NO₂): A strong electron-withdrawing group (EWG) that directs electrophilic substitution to the meta position and enhances reactivity toward nucleophilic attack.
- Bromine (Br) : A moderately electron-withdrawing halogen that stabilizes adjacent electrophilic sites.
- Isothiocyanato (NCS) : A polar, reactive group capable of participating in click chemistry and forming thiourea derivatives via nucleophilic addition .
- Methoxy (OCH₃) : An electron-donating group (EDG) that increases ring electron density, contrasting with the EWGs in the target compound .
- Halogen variations (F, Cl) : Fluorine and chlorine substituents exhibit stronger EW effects than bromine but differ in steric demand .
Physical Properties and Similarity Metrics
Table 1 summarizes key parameters for 1-bromo-2-isothiocyanato-4-nitrobenzene and its analogs:
Table 1. Comparative Data for Bromonitrobenzene Derivatives
*Similarity scores derived from structural alignment algorithms (0–1 scale).
Key Observations
Substituent Reactivity :
- The isothiocyanato group in the target compound enables nucleophilic addition reactions, unlike methyl or methoxy substituents, which are inert under similar conditions .
- Methoxy-substituted analogs exhibit reduced electrophilic reactivity compared to the target compound due to electron donation from OCH₃ .
- Fluoro and chloro derivatives show higher polarity and density (e.g., 1.808 g/cm³ for the fluoro analog) compared to methyl or isobutyl derivatives .
Smaller groups (e.g., F, CH₃) minimize steric interference, favoring regioselective reactions .
Synthetic Applications :
- The isothiocyanato group is pivotal in synthesizing heterocycles (e.g., thiazoles) and bioconjugates, whereas bromine in other analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Nitro group reduction in these compounds yields aromatic amines, a pathway common to all analogs but modulated by adjacent substituents .
Biological Activity
1-Bromo-2-isothiocyanato-4-nitrobenzene (C8H5BrN2O2S) is an organobromine compound with significant biological activity due to its unique functional groups, particularly the isothiocyanate and nitro groups. This article explores its biological properties, mechanisms of action, and applications in various fields.
| Property | Value |
|---|---|
| CAS Number | 1565593-64-7 |
| Molecular Formula | C8H5BrN2O2S |
| Molecular Weight | 273.1 g/mol |
| Purity | ≥95% |
The biological activity of 1-bromo-2-isothiocyanato-4-nitrobenzene is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group is particularly reactive, allowing for potential enzyme inhibition and modification of protein functions. The nitro group may also contribute to the compound's reactivity by participating in redox reactions, which can lead to oxidative stress in cells.
Antimicrobial Activity
Research indicates that compounds with isothiocyanate groups exhibit significant antimicrobial properties. For example, studies have shown that related isothiocyanates can inhibit the growth of various bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL . While specific data for 1-bromo-2-isothiocyanato-4-nitrobenzene is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.
Anticancer Activity
Isothiocyanates are well-documented for their anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and inhibition of angiogenesis . Although direct studies on 1-bromo-2-isothiocyanato-4-nitrobenzene are scarce, it can be hypothesized that it may exhibit similar activities due to its functional groups.
Anti-inflammatory Effects
Compounds containing isothiocyanate moieties have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The potential of 1-bromo-2-isothiocyanato-4-nitrobenzene in this regard warrants further investigation, as it could contribute to therapeutic strategies for inflammatory diseases.
Study on Isothiocyanate Derivatives
A study published in MDPI highlighted the biological applications of thiourea derivatives, which share structural similarities with isothiocyanates. The research found that these compounds exhibited antibacterial and anticancer activities with IC50 values ranging from 3 to 20 µM against various cancer cell lines . This suggests that 1-bromo-2-isothiocyanato-4-nitrobenzene may also possess comparable bioactivity.
Protein Modification Studies
Research has indicated that electrophilic compounds like isothiocyanates can modify proteins through haptenation, leading to altered immune responses . This characteristic could be relevant for understanding the sensitization potential of 1-bromo-2-isothiocyanato-4-nitrobenzene in dermatological applications or allergy research.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-bromo-2-isothiocyanato-4-nitrobenzene with high purity?
- Answer : The synthesis involves sequential functionalization of a benzene ring. Begin with nitration of a bromobenzene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Introduce the isothiocyanate group via thiophosgene reaction or nucleophilic substitution with potassium thiocyanate. Purify using column chromatography (silica gel, hexane/EtOAc gradient) to remove di-substituted isomers. Validate purity via HPLC (>98%) and melting point analysis. Monitor intermediates using TLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-bromo-2-isothiocyanato-4-nitrobenzene?
- Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., para-nitro vs. ortho-bromo shifts).
- FT-IR : Confirm isothiocyanate (-NCS) absorption at 2050–2150 cm⁻¹ and nitro (-NO₂) stretches at 1520–1350 cm⁻¹.
- Mass Spectrometry (EI-MS) : Verify molecular ion [M⁺] and isotopic patterns (Br, S). Cross-reference with PubChem’s computed spectra .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Answer : Store in amber glass vials under inert atmosphere (Ar/N₂) at -20°C to prevent hydrolysis of the isothiocyanate group and thermal decomposition. Regularly assess purity via HPLC; discard if discoloration or precipitates form .
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Answer : Use nitrile gloves (chemical-resistant), ANSI-approved goggles with face shields, and lab coats. Employ fume hoods (≥100 fpm face velocity) and local exhaust for powder handling. Ensure emergency eyewash/shower access .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
- Answer : Address discrepancies by:
Re-measuring spectra in different solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects.
Performing X-ray crystallography (SHELX ) for definitive structural data.
Using DFT calculations (B3LYP/6-31G*) to simulate gas-phase spectra. Document deviations to refine computational models .
Q. What strategies optimize the study of this compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 at 60–100°C.
- Solvent Optimization : Compare DMF, THF, and toluene with aqueous bases (K₂CO₃, Cs₂CO₃).
- Kinetic Monitoring : Use in situ NMR or GC-MS to track bromide displacement. Protect the isothiocyanate group with TMSCl if competing reactivity occurs .
Q. How can substituent electronic effects (-NO₂, -Br) predict reaction sites on the benzene ring?
- Answer :
- Hammett σ constants : Quantify electron-withdrawing effects (-NO₂: σ_para=1.27; -Br: σ_para=0.23).
- DFT calculations : Map electrostatic potential surfaces to identify reactive regions.
- Competitive reaction studies : Compare regioselectivity in electrophilic substitutions (e.g., nitration) across analogs. Correlate with FMO theory .
Q. What crystallographic challenges arise when determining this compound’s structure using SHELX?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
